7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular components, influencing their function and leading to changes at the molecular level .
Mode of Action
It is suggested that the compound may undergo an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the btz group .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Similar compounds have been found to produce reactive oxygen species upon irradiation conditions .
Biochemical Analysis
Biochemical Properties
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity . For instance, it can interact with cysteine residues in proteins, forming stable thioether bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. The compound’s ability to interact with various cellular components makes it a versatile tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including cell death and tissue damage. These effects are dose-dependent and can vary depending on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biochemical properties and can influence metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes makes it a valuable tool for studying metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences. These localizations can influence the compound’s activity and function, making it a versatile tool for studying subcellular processes.
Properties
IUPAC Name |
4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPOZLIDUBGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NSN=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.